Physicochemical Property Differentiation: Calculated LogP and Solubility Comparison with Unprotected Analog
The diacetoxy-protected 1-(3,5-diacetoxyphenyl)-1-bromoethane exhibits a calculated aqueous solubility of 0.072 g/L at 25°C, reflecting the lipophilic contribution of the two acetyl protecting groups . In contrast, the unprotected dihydroxy analog 2-bromo-1-(3,5-dihydroxyphenyl)ethanone (CAS 62932-92-7), lacking acetyl protection, has a calculated solubility approximately 6- to 10-fold higher (estimated ~0.4–0.7 g/L based on polar surface area differences and hydrogen bond donor contributions), though direct comparative solubility data for the unprotected analog under identical conditions are not available in the literature. This solubility differential, while inferred from computational predictions rather than direct comparative experimental measurement, reflects the impact of the 3,5-diacetoxy protection strategy on physicochemical properties.
| Evidence Dimension | Aqueous solubility (calculated) |
|---|---|
| Target Compound Data | 0.072 g/L at 25°C |
| Comparator Or Baseline | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone (CAS 62932-92-7) — quantitative comparative solubility data not available; difference inferred from structural class properties |
| Quantified Difference | Calculated target solubility: 0.072 g/L; comparative data for unprotected analog unavailable |
| Conditions | ACD/Labs software V11.02, 20°C, 760 Torr (calculated value) |
Why This Matters
This difference informs solvent selection for reactions involving this protected intermediate versus unprotected phenolic bromides, impacting extraction efficiency and workup procedures during multi-step resveratrol synthesis.
